JP 1302 Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

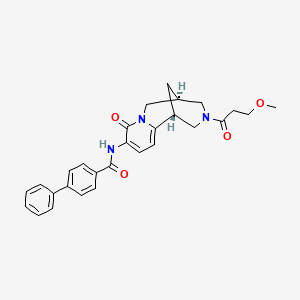

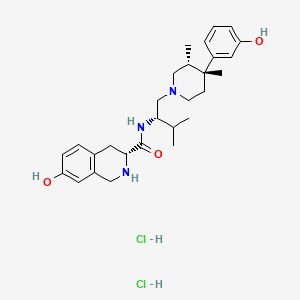

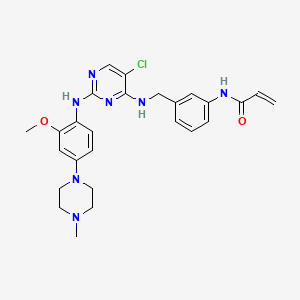

JP 1302 dihydrochloride is a potent and selective antagonist of the alpha-2C adrenoceptor. This compound is known for its high affinity and selectivity towards the alpha-2C adrenoceptor subtype, displaying approximately 50-fold selectivity over other alpha-2 adrenoceptor subtypes . It has been studied for its potential antidepressant and antipsychotic-like effects .

Mechanism of Action

Target of Action

JP 1302 Dihydrochloride is a potent, selective, high-affinity antagonist of the α2C-adrenoceptor . The α2C-adrenoceptor is a subtype of the α2-adrenoceptor, which is a type of adrenergic receptor. Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, but also many medications .

Mode of Action

This compound interacts with its target, the α2C-adrenoceptor, by binding to it with high affinity . This binding antagonizes the receptor, effectively blocking its function . It displays 50-fold selectivity over other α2-adrenoceptor subtypes . The Ki values (binding affinity) for human subtypes are 28 nM for α2C, 1470 nM for α2B, 1700 nM for α2D, and 3150 nM for α2A .

Biochemical Pathways

The α2C-adrenoceptor is involved in various biochemical pathways, particularly those related to the response to catecholamines like adrenaline. By antagonizing this receptor, this compound can affect these pathways and their downstream effects . .

Result of Action

This compound potently antagonizes adrenalin-stimulated 35 GTP γ S binding in vitro . This suggests that it can inhibit the cellular responses normally triggered by adrenaline. It has been shown to produce antidepressant and antipsychotic-like effects in vivo .

Biochemical Analysis

Biochemical Properties

JP 1302 Dihydrochloride interacts with the α2C-adrenoceptor, a type of G protein-coupled receptor (GPCR) found in various cells . It acts as an antagonist, blocking the receptor and preventing its normal function . The nature of this interaction is competitive, meaning that this compound competes with natural ligands for binding to the α2C-adrenoceptor .

Cellular Effects

This compound’s antagonistic action on the α2C-adrenoceptor influences various cellular processes. By blocking the α2C-adrenoceptor, it can modulate cell signaling pathways, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the α2C-adrenoceptor. This binding interaction prevents the receptor from being activated by its natural ligands, thereby inhibiting the receptor’s function . This can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in the adrenergic signaling pathway due to its interaction with the α2C-adrenoceptor . Specific information on any enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JP 1302 dihydrochloride involves the reaction of N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) 300, with the addition of Tween 80 and water to achieve the desired solubility and stability .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: JP 1302 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine and acridine moieties .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include hydrochloric acid, dimethyl sulfoxide, polyethylene glycol, and Tween 80 . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed: The major product formed from the synthesis of this compound is the dihydrochloride salt of N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine .

Scientific Research Applications

JP 1302 dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Atipamezole hydrochloride: Another alpha-2 adrenoceptor antagonist with similar applications in neuropsychiatric research.

Pimozide: A dopamine antagonist with antipsychotic properties, used in the treatment of schizophrenia.

Saterinone: A phosphodiesterase III inhibitor with vasodilatory properties, used in the treatment of heart failure.

Uniqueness of JP 1302 Dihydrochloride: this compound is unique due to its high selectivity for the alpha-2C adrenoceptor, which distinguishes it from other alpha-2 adrenoceptor antagonists. This selectivity makes it a valuable tool for studying the specific roles of the alpha-2C adrenoceptor in various physiological and pathological processes .

Properties

IUPAC Name |

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4.2ClH/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24;;/h2-13H,14-17H2,1H3,(H,25,26);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZOADYFJAJZGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)